

The History and Development of Triasulfuron: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Triasulfuron*

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An Overview of a Selective Herbicide

Triasulfuron is a selective herbicide belonging to the sulfonylurea chemical class, primarily used for the control of broadleaf weeds in cereal crops such as wheat, barley, and triticale.[1] Developed and introduced by Ciba-Geigy (now Syngenta) around 1985, **Triasulfuron** quickly became a valuable tool for farmers due to its high efficacy at low application rates, good crop selectivity, and favorable toxicological profile.[2] This technical guide provides a comprehensive overview of the history, development, mode of action, synthesis, efficacy, and toxicology of **Triasulfuron**, intended for researchers, scientists, and professionals in the field of drug development and crop protection.

History and Development

The development of sulfonylurea herbicides in the late 1970s and early 1980s marked a significant advancement in weed management technology. These compounds offered a novel mode of action with high potency, allowing for significantly lower application rates compared to previous generations of herbicides. **Triasulfuron**, with the manufacturer's code CGA 131036, emerged from this wave of innovation.[1][3]

Timeline of Key Milestones:

- Early 1980s: Discovery and initial synthesis of **Triasulfuron** by Ciba-Geigy.
- 1982: Patent application for the preparation of **Triasulfuron**. [3]

- Circa 1985: Commercial introduction of **Triasulfuron**.
- Late 1980s and early 1990s: Widespread registration and adoption for use in cereal crops in various countries.

The development of **Triasulfuron** focused on providing a selective solution for problematic broadleaf weeds in cereal cultivation, offering farmers a post-emergence option that could be applied directly to the crop without causing significant damage.

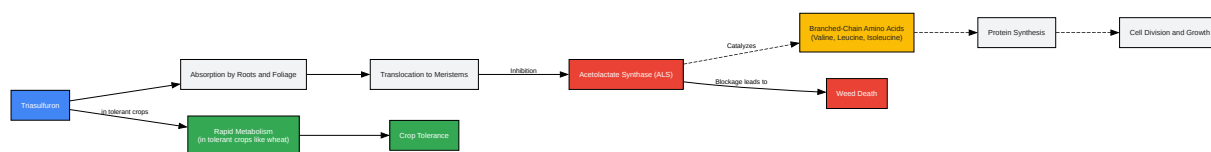
Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Triasulfuron, like other sulfonylurea herbicides, exerts its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.

The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible plants. The herbicide is absorbed through both the roots and foliage and is translocated throughout the plant to the meristematic tissues, where its effect is most pronounced.

Selectivity: The selectivity of **Triasulfuron** in cereal crops like wheat is primarily due to the rapid metabolic deactivation of the herbicide in the tolerant crop. Wheat plants possess enzymes, such as cytochrome P450 monooxygenases, that can quickly metabolize **Triasulfuron** into non-phytotoxic compounds. In contrast, susceptible weed species lack this rapid metabolic capacity, leading to the accumulation of the herbicide and subsequent inhibition of ALS, ultimately resulting in plant death.

Below is a diagram illustrating the signaling pathway of **Triasulfuron's** mode of action.



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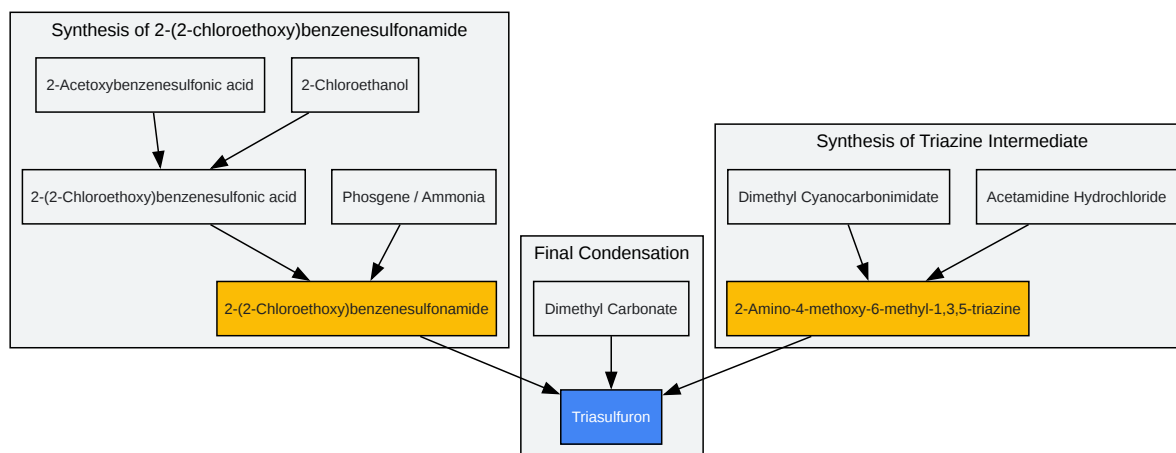
Caption: Mode of action of **Triasulfuron**.

Chemical Synthesis

The commercial synthesis of **Triasulfuron** is a multi-step process involving sulfonylurea chemistry. The key reaction is the formation of the sulfonylurea bridge by reacting a substituted triazine with a sulfonamide intermediate. A common route involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with 2-(2-chloroethoxy)benzenesulfonyl isocyanate or a related sulfonamide.

A "green synthesis" process has also been patented, which aims to reduce the use of highly toxic reagents like phosgene. This process involves the synthesis of 2-(2-chloroethoxy)benzenesulfonamide, which is then reacted with dimethyl carbonate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine to produce **Triasulfuron**.

The following diagram illustrates a general synthesis pathway for **Triasulfuron**.



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Caption: General synthesis pathway for **Triasulfuron**.

Experimental Protocols

Laboratory Synthesis of Triasulfuron (Representative Protocol)

This protocol is a synthesized representation based on patented "green synthesis" methodologies and general organic chemistry principles.

Step 1: Synthesis of 2-(2-chloroethoxy)benzenesulfonic acid

- In a reaction vessel, combine 2-acetoxybenzenesulfonic acid and 2-chloroethanol.
- The reaction is typically carried out in the presence of a suitable solvent and may require heating to proceed.

- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
- Upon completion, the product, 2-(2-chloroethoxy)benzenesulfonic acid, is isolated and purified.

Step 2: Synthesis of 2-(2-chloroethoxy)benzenesulfonamide

- The 2-(2-chloroethoxy)benzenesulfonic acid is reacted with a chlorinating agent (e.g., thionyl chloride or phosgene) to form the corresponding sulfonyl chloride. This reaction is typically performed in an inert solvent.
- The resulting sulfonyl chloride is then carefully reacted with ammonia to yield 2-(2-chloroethoxy)benzenesulfonamide.
- The product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of **Triasulfuron**

- In a suitable reactor, combine 2-amino-4-methoxy-6-methyl-1,3,5-triazine, dimethyl carbonate, and a base (e.g., sodium methoxide) in an appropriate solvent.
- To this mixture, add the 2-(2-chloroethoxy)benzenesulfonamide.
- The reaction is stirred at a controlled temperature until completion.
- The final product, **Triasulfuron**, is then isolated, purified (e.g., by recrystallization), and characterized (e.g., by NMR, MS, and elemental analysis).

Field Trial for Efficacy and Selectivity (Representative Protocol)

This protocol is a generalized representation based on common practices in herbicide efficacy trials.

1. Experimental Design:

- Layout: Randomized Complete Block Design (RCBD) with at least four replications.

- Plot Size: Minimum of 10 m² to minimize edge effects.
- Treatments:
 - Untreated control (weedy check).
 - Weed-free control (manual weeding).
 - **Triasulfuron** at various application rates (e.g., 15 g/ha, 20 g/ha, and a higher rate to assess crop tolerance).
 - A standard commercial herbicide for comparison.

2. Application:

- Timing: Post-emergence, when weeds are at the 2-4 leaf stage and the crop is at the appropriate growth stage (e.g., 3-leaf to early tillering for wheat).
- Equipment: A calibrated backpack or plot sprayer with flat-fan nozzles to ensure uniform coverage.
- Spray Volume: Typically 200-400 L/ha.

3. Data Collection:

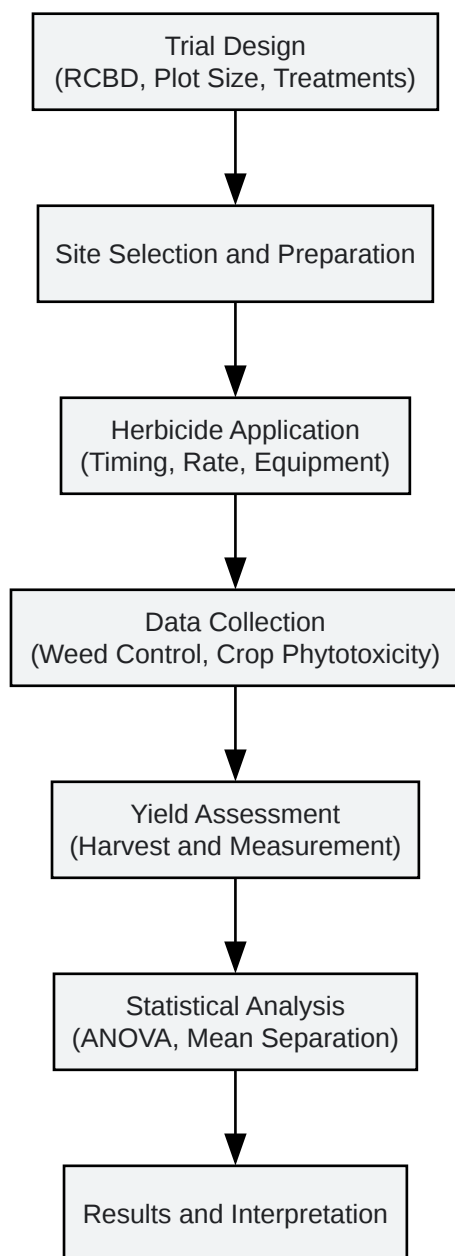
- Weed Control Efficacy:
 - Weed density (counts per m²) and weed biomass (dry weight per m²) are assessed at specified intervals after application (e.g., 30 and 60 days).
 - Visual assessment of weed control on a percentage scale (0% = no control, 100% = complete control).
- Crop Selectivity (Phytotoxicity):
 - Visual assessment of crop injury on a percentage scale (0% = no injury, 100% = crop death) at regular intervals.

- Measurement of crop height and biomass.
- Yield:
 - At maturity, the central area of each plot is harvested to determine grain yield.

4. Statistical Analysis:

- Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.
- Mean separation tests (e.g., Tukey's HSD) are used to compare individual treatments.

The following diagram illustrates a typical workflow for a herbicide efficacy field trial.



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Caption: Workflow for a herbicide efficacy field trial.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Representative Protocol)

This protocol is a generalized method based on assays for other sulfonylurea herbicides.

1. Enzyme Extraction:

- Fresh, young leaf tissue from a susceptible plant species is harvested and homogenized in an ice-cold extraction buffer (containing, for example, phosphate buffer, pyruvate, MgCl_2 , and thiamine pyrophosphate).
- The homogenate is centrifuged at high speed, and the supernatant containing the crude enzyme extract is collected.

2. Enzyme Assay:

- The assay is conducted in a reaction mixture containing the enzyme extract, assay buffer, cofactors (FAD, TPP, MgCl_2), and the substrate (pyruvate).
- Various concentrations of **Triasulfuron** are added to the reaction mixtures.
- The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C).
- The reaction is stopped after a specific time by adding acid (e.g., H_2SO_4).
- The product of the enzymatic reaction, acetolactate, is converted to acetoin by acid-catalyzed decarboxylation upon heating.
- The amount of acetoin is quantified colorimetrically after reaction with creatine and α -naphthol, which forms a colored complex.

3. Data Analysis:

- The absorbance is measured at a specific wavelength (e.g., 530 nm).
- The percentage of ALS inhibition is calculated for each **Triasulfuron** concentration relative to a control without the inhibitor.
- The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Efficacy and Selectivity Data

Triasulfuron is effective against a wide range of broadleaf weeds. Its efficacy is influenced by factors such as weed species, growth stage, application rate, and environmental conditions.

Table 1: Weed Control Efficacy of **Triasulfuron**

Weed Species	Common Name	Application Rate (g a.i./ha)	Efficacy (%)	Reference
Chenopodium album	Lambsquarters	20	>90	Product Labels
Anagallis arvensis	Scarlet Pimpernel	20	>90	
Melilotus spp.	Sweet Clover	20	>90	
Rumex spp.	Dock	20	>90	
Lathyrus aphaca	Yellow Vetchling	20	>90	
Sinapis arvensis	Wild Mustard	15-30	95-100	Product Labels
Capsella bursa-pastoris	Shepherd's-purse	15-30	95-100	Product Labels

Table 2: Crop Tolerance to **Triasulfuron**

Crop	Variety	Application Rate (g a.i./ha)	Phytotoxicity	Reference
Wheat	Various	up to 40	Generally low to none	Product Labels
Barley	Various	up to 30	Generally low to none	

Toxicology and Environmental Fate

Triasulfuron exhibits low acute toxicity to mammals, birds, and bees. However, it is highly toxic to some aquatic plants.

Table 3: Toxicological Data for **Triasulfuron**

Organism	Test Type	Endpoint	Value (mg/L or mg/kg)	Reference
Rat (oral)	Acute	LD ₅₀	>5000 mg/kg	
Rat (dermal)	Acute	LD ₅₀	>2000 mg/kg	
Oncorhynchus mykiss (Rainbow Trout)	Acute 96h	LC ₅₀	>100 mg/L	
Daphnia magna (Water Flea)	Acute 48h	EC ₅₀	>100 mg/L	
Lemna minor (Duckweed)	Chronic	EC ₅₀	<0.011 mg/L	
Pseudokirchnerie lla subcapitata (Green Algae)	Chronic	EC ₅₀	<0.011 mg/L	

Environmental Fate:

The persistence and mobility of **Triasulfuron** in the environment are influenced by soil type, pH, temperature, and microbial activity.

- **Hydrolysis:** **Triasulfuron** degradation is pH-dependent, with more rapid hydrolysis occurring under acidic conditions. The primary degradation pathway in water is the cleavage of the sulfonylurea bridge.
- **Soil Degradation:** In soil, both chemical hydrolysis and microbial degradation contribute to the breakdown of **Triasulfuron**. The half-life in soil can vary depending on environmental conditions.
- **Mobility:** **Triasulfuron** has the potential for mobility in soil, particularly in soils with low organic matter and high pH.

Conclusion

Triasulfuron has a long history as an effective and selective herbicide for broadleaf weed control in cereal crops. Its mode of action as an ALS inhibitor provides high potency at low use rates. While its synthesis and application are well-established, ongoing research continues to refine its use and understand its environmental behavior. This technical guide provides a foundational understanding of the key scientific and technical aspects of **Triasulfuron** for professionals in the agricultural and chemical sciences.

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